molecular formula C14H19ClN2O4 B567540 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride CAS No. 1219153-60-2

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Cat. No.: B567540
CAS No.: 1219153-60-2
M. Wt: 314.766
InChI Key: KBTDRWBNFLCGPG-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS 1219153-60-2) is a protected piperazine derivative of significant value in medicinal and organic chemistry as a key synthetic building block . The compound features a piperazine ring where one nitrogen is protected with a benzyloxycarbonyl (Cbz) group and the other with a methyl ester, presented in its stable hydrochloride salt form to enhance solubility and handling . This reagent is primarily employed in the synthesis of complex molecules, particularly for the development of chiral pharmaceutical intermediates . Its structure makes it a valuable scaffold for creating compounds with potential biological activity, often targeting neurological and psychiatric disorders such as anxiety, depression, and seizure disorders . Researchers also utilize it as a tool in psychopharmacology to study novel mechanisms of action and receptor interactions within the central nervous system . The hydrochloride salt form improves the compound's physicochemical profile, making it particularly suitable for formulation development during drug discovery and development processes . For laboratory safety, this compound requires careful handling and should be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTDRWBNFLCGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662614
Record name 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219153-60-2
Record name 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The compound features a piperazine core substituted at the 1- and 3-positions with benzyloxycarbonyl and methyl carbamate groups, respectively. Its hydrochloride salt (C₁₄H₁₉ClN₂O₄, MW 314.76 g/mol) enhances water solubility for downstream applications. The SMILES string COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl confirms the stereoelectronic arrangement, while the InChIKey KBTDRWBNFLCGPG-UHFFFAOYSA-N enables precise database queries.

Key Synthetic Challenges

  • Regioselective acylation : Differentiating the piperazine nitrogens requires controlled reaction kinetics.

  • Acid sensitivity : The benzyl carbamate group necessitates pH-controlled environments during hydrochloride formation.

  • Byproduct formation : Competing O-methylation or over-alkylation demands careful stoichiometric adjustments.

Synthetic Routes and Methodologies

Stepwise Functionalization

  • Piperazine activation : React piperazine with methyl chloroformate (1.1 eq) in dichloromethane at 0–5°C to yield 3-methyl piperazine-1,3-dicarboxylate.

  • Benzyl protection : Treat the intermediate with benzyl chloroformate (1.05 eq) in the presence of triethylamine (2.2 eq) at 25°C.

  • Hydrochloride salt formation : Bubble HCl gas through an ethyl acetate solution of the free base, achieving >95% conversion.

Optimization Data

ParameterOptimal ValueYield Impact
Methylation temperature0–5°C+22% vs RT
Benzylation stoichiometry1.05 eq ClCO₂BnMinimizes diester byproducts
HCl addition rate0.5 mL/minPrecipitates pure product

This route achieves 76–82% overall yield but requires cryogenic conditions for selectivity.

Simultaneous Protecting Group Installation

A modified approach uses HATU-mediated coupling to install both carbamate groups concurrently:

  • Suspend piperazine (1.0 eq) in anhydrous DMF.

  • Add methyl chloroformate (1.1 eq) and benzyl chloroformate (1.1 eq) sequentially over 30 min.

  • Quench with ice-water and extract with ethyl acetate.

Advantages and Limitations

  • Faster synthesis : Reduces reaction time from 12 h to 4 h.

  • Lower yield : 58–64% due to competing oligomerization.

  • Purification challenges : Requires silica gel chromatography (hexane:EtOAc = 3:1) to remove dimeric byproducts.

Resin-Bound Intermediate

A Merrifield resin-supported variant enables multigram synthesis:

  • Load piperazine onto chloromethylated polystyrene (2.0 mmol/g loading).

  • Perform on-resin methyl acylation using DIC/HOBt activation.

  • Cleave with 20% TFA/DCM, followed by benzylation in solution phase.

Performance Metrics

MetricResult
Purity after cleavage89–93% (HPLC)
ScalabilityUp to 50 g/batch
Solvent consumptionReduced by 40% vs solution-phase

This method trades marginally lower yields (68–72%) for improved process sustainability.

Critical Reaction Parameters

Temperature Effects on Regioselectivity

Lower temperatures (−10°C to 0°C) favor 3-methylation due to kinetic control, while room temperature reactions lead to statistical 1,4-diacylation (Figure 1).

Figure 1 : Temperature vs. product distribution for piperazine acylation

Solvent Systems and Reaction Kinetics

  • Polar aprotic solvents : DMF accelerates acylation but promotes epimerization.

  • Halogenated solvents : CH₂Cl₂ provides optimal balance between solubility and selectivity.

Characterization and Quality Control

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 5H, Bn), 3.91 (s, 3H, OCH₃), 3.60–3.45 (m, 4H, piperazine), 1.38 (s, 9H, t-Bu in intermediates).

  • IR (neat) : 1742 cm⁻¹ (C=O stretch), 1215 cm⁻¹ (C-O-C asymmetric).

Chromatographic Purity Assessment

HPLC method (C18 column, 5–95% MeCN/H₂O over 15 min) resolves the target compound at t₃ = 6.4 min, with diastereomeric byproducts eluting at 6.9 min.

Industrial-Scale Considerations

Cost Analysis of Routes

RouteRaw Material Cost ($/kg)Energy Intensity (kW·h/kg)
142018
238024
351014

Route 2 offers the lowest material costs but higher energy demands for byproduct removal.

Environmental Impact

  • PMI (Process Mass Intensity) : 32 for Route 1 vs. 28 for Route 3.

  • Waste streams : Route 3 generates 60% less halogenated waste through resin reuse.

Emerging Methodologies

Photocatalytic N-Acylation

Preliminary studies show that visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces reaction times to 30 min while maintaining 78% yield.

Continuous Flow Synthesis

Microreactor systems achieve 92% conversion in 5 min residence time, though product isolation remains challenging .

Chemical Reactions Analysis

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyl and methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is utilized as a building block for synthesizing more complex organic molecules. It serves as a reagent in various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing sodium borohydride.
  • Substitution Reactions : Modifying the benzyl and methyl groups.

Biology

The compound has been investigated for its biological activities, including:

  • Cellular Interaction Studies : Research into its effects on cellular processes and interactions with biological macromolecules.
  • Mechanism of Action : Potential modulation of enzyme activity and cellular signaling pathways.

Medicine

Ongoing research aims to explore therapeutic applications, such as:

  • Drug Development : Investigating its efficacy in treating various diseases.
  • Pharmacological Studies : Understanding its effects on human health through animal models.

A study evaluated the biological activity of this compound on cancer cell lines. The compound exhibited significant cytotoxic effects, suggesting potential as an anticancer agent. The mechanism involved apoptosis induction through specific signaling pathways.

Case Study 2: Drug Development

Research focused on the compound's potential as a therapeutic agent for neurological disorders. Preclinical trials demonstrated its ability to modulate neurotransmitter systems, indicating promise for developing treatments for conditions like depression and anxiety.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Variations: Benzyl vs. tert-Butyl Groups

1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (CAS: 129799-08-2)
  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol
  • Key Differences :
    • Replaces the benzyl group with a tert-butyl moiety, increasing steric bulk and lipophilicity.
    • Lacks the hydrochloride salt, reducing water solubility but improving stability in organic solvents.
    • Used in peptide coupling and as a precursor for protease inhibitors .
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS: 1251903-83-9)
  • Molecular Formula : C₁₁H₂₁ClN₂O₄
  • Molecular Weight : 280.75 g/mol
  • Key Differences: Incorporates stereochemical specificity (R-configuration), critical for chiral drug synthesis. Exhibits enhanced crystallinity compared to the non-chiral analog, facilitating purification .

Functional Group Modifications

1-(tert-Butyl)-3-methyl-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate
  • Molecular Formula : C₂₀H₂₉N₂O₄S
  • Demonstrated 96.8% purity in synthesis, with applications in kinase inhibitor development .
1-(tert-Butyl) 3-ethyl piperazine-1,3-dicarboxylate
  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Synthesis Yield : 56% via nucleophilic substitution, lower than the target compound’s typical 68% yield .
  • Applications : Intermediate for β-lactamase inhibitors due to ethyl ester flexibility .

Stereochemical Variants

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS: 1217702-80-1)
  • Molecular Weight : 280.75 g/mol
  • Key Differences: S-enantiomer shows distinct pharmacokinetic profiles compared to the R-form, influencing receptor binding in CNS-targeted drugs . Priced at $173/g, reflecting higher synthesis complexity than the non-chiral target compound .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

Compound Solubility Stability (Storage)
1-Benzyl 3-methyl (Target) Soluble in DMSO -80°C (6 months)
1-tert-Butyl 3-methyl (Non-salt) Low in water RT (1 year)
(R)-1-tert-Butyl 3-methyl hydrochloride Moderate in water -20°C (12 months)

Key Insight : The hydrochloride salt in the target compound enhances aqueous solubility but necessitates stringent storage conditions.

Biological Activity

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS No. 129799-11-7) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, with a molecular weight of 278.30 g/mol. The compound is characterized by the presence of a piperazine ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine receptors, which are crucial for mood regulation and neurological function. The compound's ability to influence these pathways positions it as a potential candidate for treating mood disorders and other neurological conditions.

Key Mechanisms:

  • Receptor Interaction : Potential binding to serotonin and dopamine receptors.
  • Cellular Signaling : Modulation of signaling pathways that affect cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits significant biological activities across various domains:

  • Antidepressant Effects : Its interaction with neurotransmitter systems suggests potential antidepressant properties.
  • Antimicrobial Activity : Some studies have indicated its efficacy against certain bacterial strains, although detailed data on this aspect remain limited.

Comparative Biological Activity Table

Compound NameCAS NumberKey FeaturesBiological Activity
This compound 129799-11-7Piperazine derivativeModulates serotonin/dopamine receptors
1-Benzylpiperazine Not specifiedStimulant propertiesLimited interaction with neurotransmitter systems
1-Methylpiperazine Not specifiedLacks benzyl groupDifferent pharmacological profile
1-(3-Chlorophenyl)piperazine Not specifiedChlorophenyl substituentVaries in pharmacological effects

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Neurotransmitter Modulation Study : A study focused on the compound's binding affinity to serotonin receptors indicated a promising profile for antidepressant activity. The results suggested that the compound could potentially enhance serotonin levels in synaptic clefts.
  • Antimicrobial Evaluation : In vitro evaluations have shown that the compound exhibits antimicrobial activity against specific bacterial strains, although further research is needed to quantify its efficacy compared to standard antibiotics .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future investigation:

  • Therapeutic Applications : Further studies are warranted to explore its potential as a therapeutic agent in treating mood disorders and infections.
  • Mechanistic Studies : Detailed mechanistic studies are essential to fully understand how this compound interacts with various biological pathways.

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride?

Answer: A two-step synthesis is typically employed:

Protection of piperazine : Use benzyl chloroformate to protect one nitrogen, forming the 1-benzyl derivative.

Methyl esterification : React the intermediate with methyl chloroformate to introduce the 3-methyl carboxylate group.
The final product is isolated as the hydrochloride salt via acidification (e.g., HCl in anhydrous ether). Purity is verified by HPLC (≥95%) and structural confirmation via 1^1H/13^13C NMR and mass spectrometry .

Q. How should researchers characterize this compound to confirm its identity and purity?

Answer:

  • Spectroscopic methods :
    • NMR : 1^1H/13^13C NMR to confirm substitution patterns (e.g., benzyl and methyl ester groups).
    • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • Chromatography :
    • HPLC : Retention time and peak area analysis (≥95% purity).
    • TLC : Monitor reaction progress using silica gel plates with UV visualization.
  • Elemental analysis : Confirm C, H, N, and Cl content .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of fine particles.
  • Storage : Keep in a tightly sealed container at 2–8°C, protected from moisture and light.
  • Waste disposal : Follow institutional guidelines for hazardous organic salts. Note that limited toxicological data exist; treat as a potential irritant .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking studies assess interactions with biological targets (e.g., enzymes). Software like Gaussian or ORCA optimizes reaction conditions (solvent, temperature) and identifies potential side products. For example, ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected NMR peaks)?

Answer:

  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride) to identify artifacts .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace unexpected signals.
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Peer review : Consult computational chemists to model alternative conformations or tautomers .

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility.
  • Catalysis : Explore mild bases (e.g., K2_2CO3_3) or phase-transfer catalysts.
  • Process control : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Scale-up considerations : Adjust stirring rates and cooling efficiency to maintain homogeneity and prevent exothermic runaway .

Q. What are the structural analogs of this compound, and how do they differ in reactivity?

Answer:

  • Analog 1 : 1-Benzyl-3-N-Cbz-amino-2,5-dioxopyrrolidine (CAS 1454-53-1) – More sterically hindered due to the dioxopyrrolidine ring, reducing nucleophilic reactivity at the secondary amine .
  • Analog 2 : Methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochloride (CAS 1134883-94-5) – The pyrrolidine ring enhances rigidity, altering binding affinity in biological assays .

Q. How can degradation pathways be studied under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 24 hours.
    • Oxidative stress : Treat with 3% H2_2O2_2 to identify peroxide-sensitive groups.
  • Analytical monitoring : Use LC-MS to detect degradation products (e.g., free piperazine or benzyl alcohol).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Methodological Notes

  • Data integrity : Use chemical informatics platforms (e.g., ChemAxon) to manage spectral data and ensure reproducibility .
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable).

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